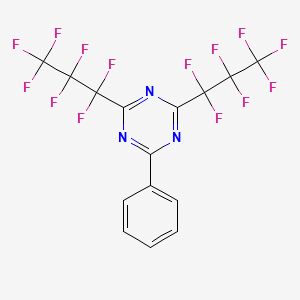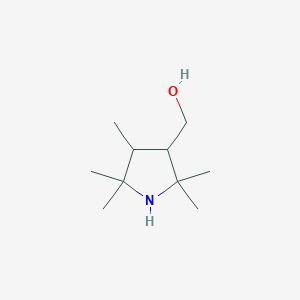
17,19,20-Trinorcrotalanan-11,15-dione, 13-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
17,19,20-Trinorcrotalanan-11,15-dione, 13-methyl- is a complex organic compound characterized by its unique structure, which includes multiple rings and functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 17,19,20-Trinorcrotalanan-11,15-dione, 13-methyl- involves multiple steps, typically starting with simpler organic molecules. The process often includes cyclization reactions to form the compound’s ring structures, followed by functional group modifications to achieve the desired chemical properties. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to ensure high yield and purity.
Industrial Production Methods
Industrial production of 17,19,20-Trinorcrotalanan-11,15-dione, 13-methyl- may involve biotransformation processes, where microorganisms are used to convert precursor molecules into the target compound. This method is advantageous due to its efficiency and environmentally friendly nature. Additionally, chemical synthesis methods are employed, which may include the use of advanced techniques like flow chemistry to optimize production.
Analyse Des Réactions Chimiques
Types of Reactions
17,19,20-Trinorcrotalanan-11,15-dione, 13-methyl- undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions, such as solvent choice and temperature control, play a significant role in determining the reaction’s outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce new functional groups, altering the compound’s chemical properties.
Applications De Recherche Scientifique
17,19,20-Trinorcrotalanan-11,15-dione, 13-methyl- has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 17,19,20-Trinorcrotalanan-11,15-dione, 13-methyl- involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects. Detailed studies on its binding affinity and activity are essential to understand its full potential.
Comparaison Avec Des Composés Similaires
Similar Compounds
Androstenedione: An endogenous weak androgen steroid hormone.
Trendione: An androgen prohormone and metabolite of the anabolic steroid trenbolone.
Uniqueness
17,19,20-Trinorcrotalanan-11,15-dione, 13-methyl- is unique due to its specific structural features, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
74612-20-7 |
|---|---|
Formule moléculaire |
C15H21NO4 |
Poids moléculaire |
279.33 g/mol |
Nom IUPAC |
(1R,16R)-5,5-dimethyl-2,8-dioxa-13-azatricyclo[8.5.1.013,16]hexadec-10-ene-3,7-dione |
InChI |
InChI=1S/C15H21NO4/c1-15(2)7-12(17)19-9-10-3-5-16-6-4-11(14(10)16)20-13(18)8-15/h3,11,14H,4-9H2,1-2H3/t11-,14-/m1/s1 |
Clé InChI |
NVUCWTWWIQCWMG-BXUZGUMPSA-N |
SMILES isomérique |
CC1(CC(=O)OCC2=CCN3[C@H]2[C@@H](CC3)OC(=O)C1)C |
SMILES canonique |
CC1(CC(=O)OCC2=CCN3C2C(CC3)OC(=O)C1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



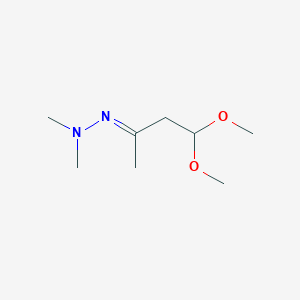
![2-[(3,4-Dichlorophenyl)methanesulfonyl]-1,3-benzothiazole](/img/structure/B14439586.png)
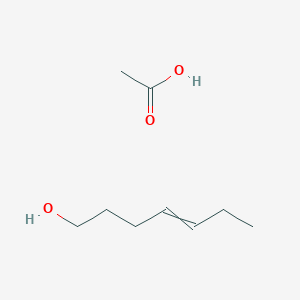
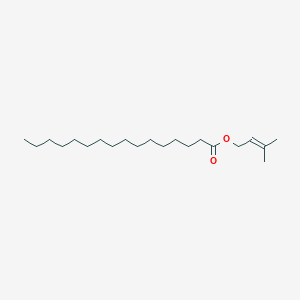
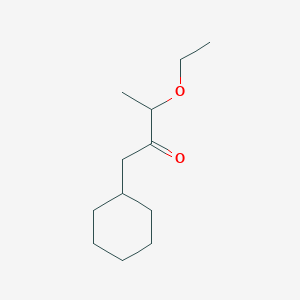

![2-Methyl-1,3-diphenylbicyclo[2.2.1]hept-2-ene](/img/structure/B14439629.png)

